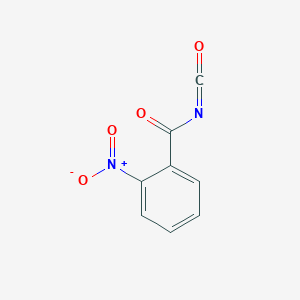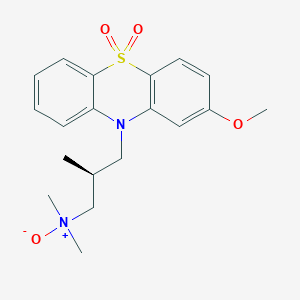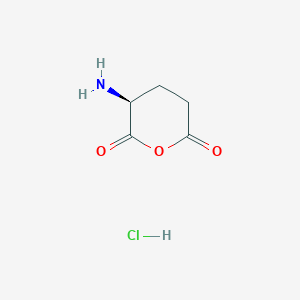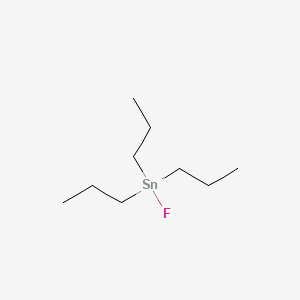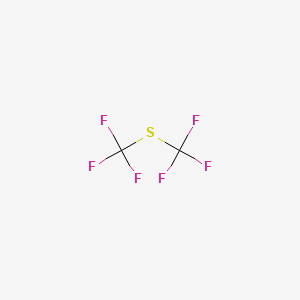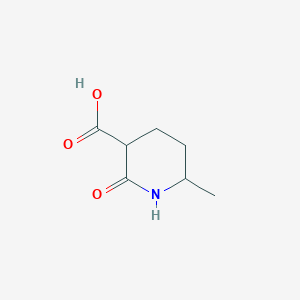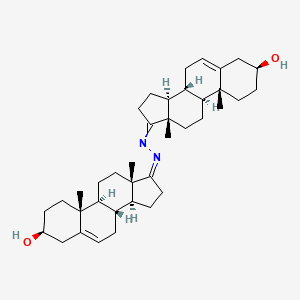
3b-17-Imino-androst-5-en-3-ol Dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3b-17-Imino-androst-5-en-3-ol Dimer: is a synthetic steroidal compound with the molecular formula C38H56N2O2 and a molecular weight of 572.86 g/mol . This compound is known for its unique structure, which includes an imino group and a dimeric form, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3b-17-Imino-androst-5-en-3-ol Dimer typically involves the reaction of androst-5-en-3β,17β-diol with specific reagents under controlled conditions. The process may include steps such as oxidation, reduction, and substitution reactions to achieve the desired dimeric structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as chromatography and crystallization to isolate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3b-17-Imino-androst-5-en-3-ol Dimer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3b-17-Imino-androst-5-en-3-ol Dimer is used as a reference material and in the study of steroidal compounds. It serves as an impurity standard for the analysis of related compounds .
Biology: In biological research, this compound is used to study the effects of steroidal structures on biological systems. It helps in understanding the interactions between steroids and biological receptors .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, particularly in the treatment of androgen-dependent conditions such as prostate cancer. It is an impurity of Abiraterone, a drug used in prostate cancer treatment .
Industry: In the industrial sector, this compound is used in the synthesis of other steroidal compounds and as a reference material for quality control and standardization .
Mecanismo De Acción
The mechanism of action of 3b-17-Imino-androst-5-en-3-ol Dimer involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of cytochrome P450 17α-hydroxylase-17,20-lyase (CYP17), an enzyme involved in steroidogenesis. By inhibiting this enzyme, the compound reduces the production of androgens, which are hormones that play a role in the development and progression of androgen-dependent conditions such as prostate cancer .
Comparación Con Compuestos Similares
3β-17-Imino-androst-5-en-3-ol Acetate Dimer: This compound has a similar structure but includes an acetate group, which may affect its chemical properties and biological activity.
Androst-5-en-3β,17α-diol: This compound shares a similar steroidal backbone but lacks the imino group and dimeric form, making it less complex.
Uniqueness: 3b-17-Imino-androst-5-en-3-ol Dimer is unique due to its dimeric structure and the presence of an imino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C38H56N2O2 |
|---|---|
Peso molecular |
572.9 g/mol |
Nombre IUPAC |
(3S,8R,9S,10R,13S,14S)-17-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hydrazinylidene]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C38H56N2O2/c1-35-17-13-25(41)21-23(35)5-7-27-29-9-11-33(37(29,3)19-15-31(27)35)39-40-34-12-10-30-28-8-6-24-22-26(42)14-18-36(24,2)32(28)16-20-38(30,34)4/h5-6,25-32,41-42H,7-22H2,1-4H3/b39-33-,40-34?/t25-,26-,27-,28-,29-,30-,31-,32-,35-,36-,37-,38-/m0/s1 |
Clave InChI |
TWJCNVOIEMSYGV-GLIPDFAWSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=N/N=C\4/CC[C@@H]5[C@@]4(CC[C@H]6[C@H]5CC=C7[C@@]6(CC[C@@H](C7)O)C)C)CC=C8[C@@]3(CC[C@@H](C8)O)C |
SMILES canónico |
CC12CCC3C(C1CCC2=NN=C4CCC5C4(CCC6C5CC=C7C6(CCC(C7)O)C)C)CC=C8C3(CCC(C8)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


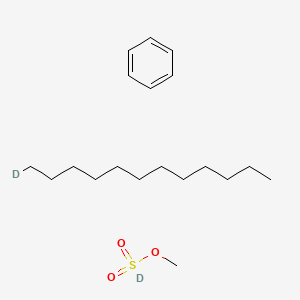
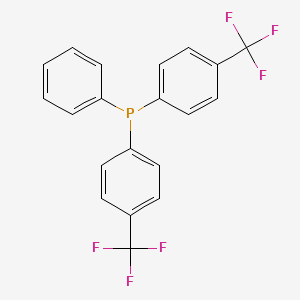
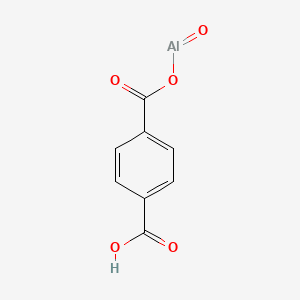
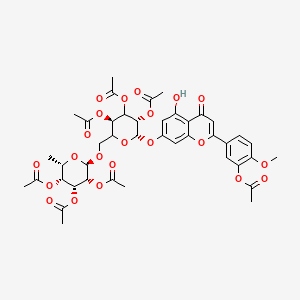
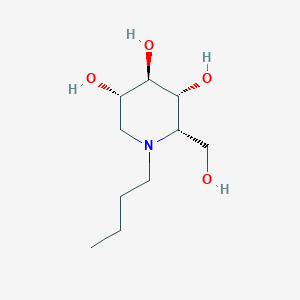
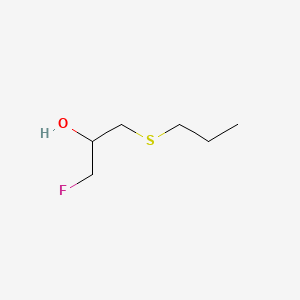
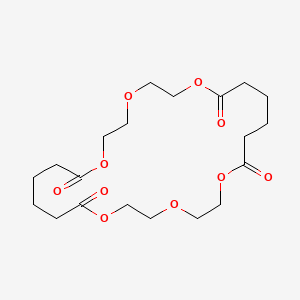
![2-amino-3-hydroxy-3-oxopropane-1-thiolate;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,23-docosahydroporphyrin-22,24-diid-2-yl]propanoic acid;iron(3+);hydrate](/img/structure/B13419259.png)
